

# Application Notes and Protocols: Synthesis of 2-Anilino-3-nitropyridine Derivatives

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## Compound of Interest

Compound Name: 2-Chloro-3-methoxy-5-nitropyridine

Cat. No.: B1323517

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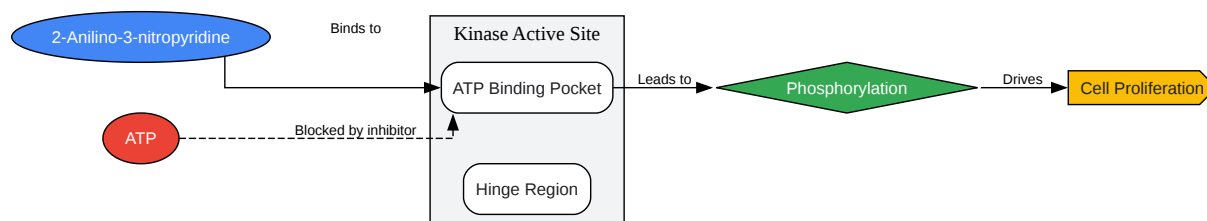
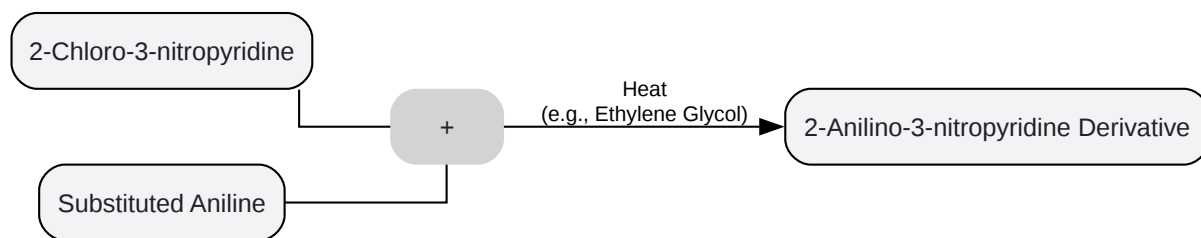
## Introduction

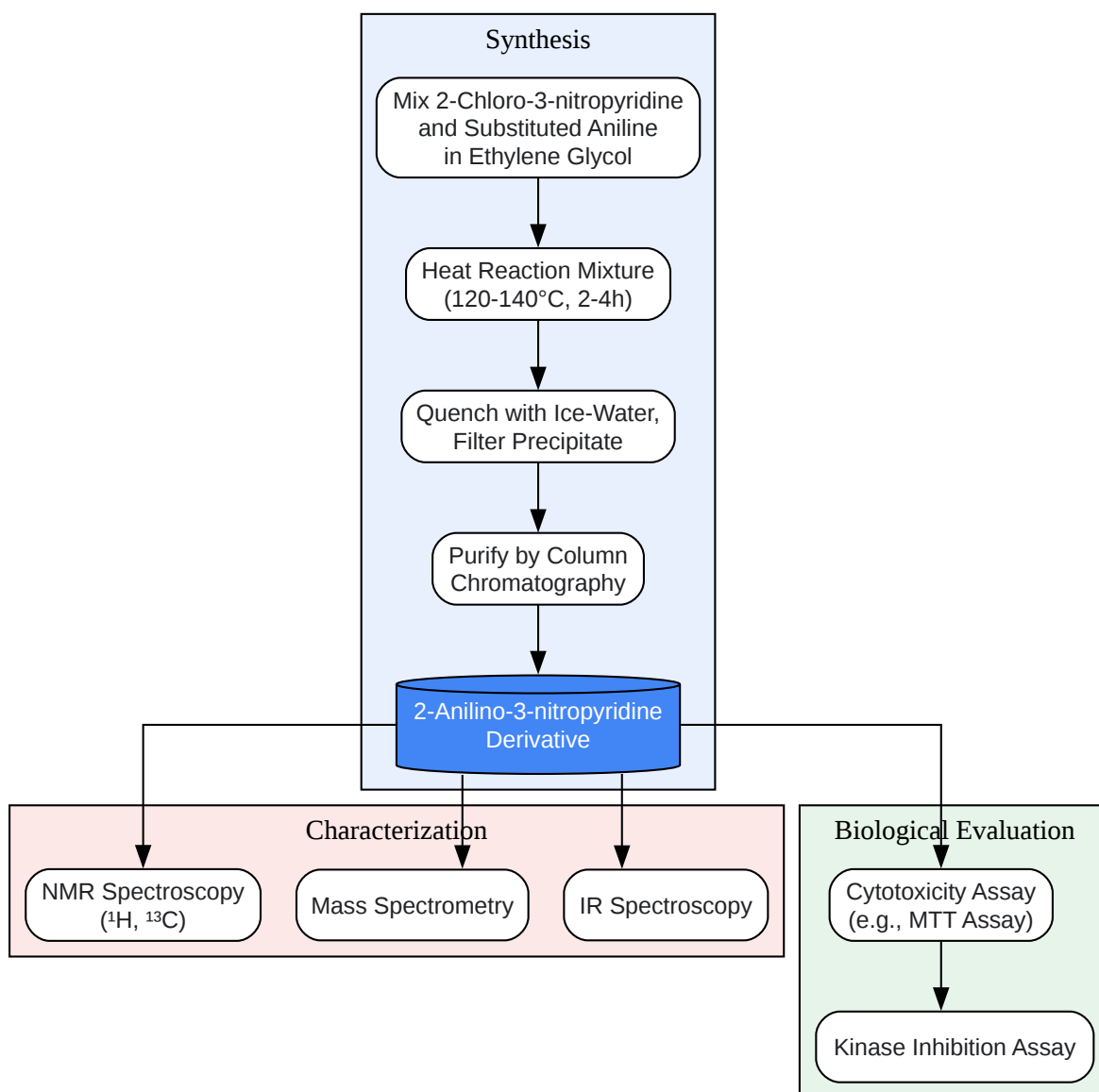
2-Anilino-3-nitropyridine derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The versatile scaffold allows for a variety of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and as intermediates in the synthesis of more complex heterocyclic systems. The electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic aromatic substitution, making 2-chloro-3-nitropyridine an excellent starting material for the synthesis of a diverse library of 2-anilino-3-nitropyridine analogs.

This document provides detailed protocols for the synthesis of 2-anilino-3-nitropyridine derivatives from 2-chloro-3-nitropyridine, along with their characterization data and potential applications in cancer research.

## Synthetic Pathway

The synthesis of 2-anilino-3-nitropyridine derivatives is typically achieved through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The chlorine atom at the 2-position of the 2-chloro-3-nitropyridine ring is readily displaced by the amino group of a substituted aniline.





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